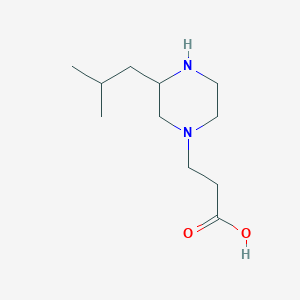
3-(3-Isobutylpiperazin-1-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Isobutylpiperazin-1-YL)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a piperazine ring substituted with an isobutyl group and a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutylpiperazin-1-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isobutylamine and piperazine.
Formation of Intermediate: Isobutylamine is reacted with piperazine to form an intermediate compound, 3-(3-Isobutylpiperazin-1-YL)propane.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to introduce the propanoic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient carboxylation.
Purification: Purification steps such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-(3-Isobutylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
3-(3-Isobutylpiperazin-1-YL)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Isobutylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes.
Free Radical Scavenging: Acting as an antioxidant by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: A similar compound with a piperazine ring and a propanoic acid moiety.
3-(4-Methylpiperazin-1-yl)propanoic acid: A derivative with a methyl group on the piperazine ring.
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: A compound with a tert-butoxycarbonyl protecting group.
Uniqueness
3-(3-Isobutylpiperazin-1-YL)propanoic acid is unique due to the presence of the isobutyl group, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. This structural variation can influence the compound’s interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
3-[3-(2-methylpropyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)7-10-8-13(6-4-12-10)5-3-11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
InChI 键 |
WDSPVKSRJLHIHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CCN1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















